1-(3-Methylphenylsulfonyl)piperidine
Description
1-(3-Methylphenylsulfonyl)piperidine is a piperidine derivative featuring a sulfonyl group attached to a 3-methylphenyl ring. Piperidine derivatives are widely explored in medicinal chemistry for their versatility in modulating enzyme activity, receptor binding, and pharmacokinetic profiles. This compound’s structure positions it as a candidate for studying structure-activity relationships (SAR) among sulfonyl-containing analogs .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c1-11-6-5-7-12(10-11)16(14,15)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
OXWMFIQXEBLBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound | Substituent | Key Feature | Biological Target |
|---|---|---|---|
| This compound | 3-methylphenylsulfonyl | Electron-withdrawing, moderate steric | Enzymes, receptors |
| 1-(4-Methoxyphenylsulfonyl)piperidine | 4-methoxyphenylsulfonyl | Electron-donating, polar | Synthetic intermediates |
| 1-BCP | Benzodioxolylcarbonyl | AMPA receptor modulation | Anti-fatigue agents |
| BTCP | Benzo[b]thiophen-2-yl | Trypanosoma cruzi TryR inhibition | Antiparasitic agents |
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